molecular formula C20H33NO3S B556453 N-Acetyl-S-trans,trans-farnesyl-L-cysteine CAS No. 135304-07-3

N-Acetyl-S-trans,trans-farnesyl-L-cysteine

Cat. No. B556453
CAS RN: 135304-07-3
M. Wt: 367.5 g/mol
InChI Key: XTURYZYJYQRJDO-BNAHBJSTSA-N
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Description

N-acetyl-S-farnesyl-L-Cysteine is a synthetic compound known for its role as a substrate for isoprenylated protein methyltransferase. This compound is significant in the field of biochemistry due to its ability to inhibit the methylation of endogenous isoprenylated proteins

Scientific Research Applications

N-acetyl-S-farnesyl-L-Cysteine has a wide range of applications in scientific research:

Future Directions

AFC has been shown to inhibit the carboxyl methylation of proteins carrying a C-terminal S-prenylated cysteine residue . This suggests that AFC could be used in future research to further understand the role of protein methylation in various biological processes.

Relevant Papers Several papers have been published on AFC. For example, one paper discusses how AFC inhibits NE-induced vasoconstriction in rat aortic rings at micromolar concentration . Another paper discusses how AFC inhibits carboxyl methylation of p21ras and related proteins both in vitro and in vivo .

Biochemical Analysis

Biochemical Properties

N-acetyl-S-farnesylcysteine: is involved in several biochemical reactions, primarily through its role in protein prenylation. This compound interacts with enzymes such as protein farnesyltransferase, which catalyzes the transfer of the farnesyl group to the cysteine residue of target proteins. The farnesyl group facilitates the attachment of these proteins to cell membranes, thereby influencing their function and localization. Additionally, N-acetyl-S-farnesylcysteine interacts with other biomolecules, including G-protein subunits and small GTPases like Ras, which are critical for signal transduction pathways .

Cellular Effects

N-acetyl-S-farnesylcysteine: significantly impacts various cellular processes. By facilitating the membrane association of proteins, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the farnesylation of Ras proteins, mediated by N-acetyl-S-farnesylcysteine , is essential for their role in cell growth and differentiation. This compound also affects the organization of membrane microdomains, which are crucial for efficient signal transduction .

Molecular Mechanism

The molecular mechanism of N-acetyl-S-farnesylcysteine involves its interaction with protein farnesyltransferase, which attaches the farnesyl group to the cysteine residue of target proteins. This modification enhances the hydrophobicity of the proteins, promoting their association with cell membranes. The farnesyl group also plays a role in the lateral organization of proteins within the membrane, influencing their function and interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-acetyl-S-farnesylcysteine can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N-acetyl-S-farnesylcysteine can maintain its activity over extended periods, although its stability may be affected by factors such as temperature and pH. Long-term exposure to this compound can lead to sustained changes in cellular signaling and metabolism .

Dosage Effects in Animal Models

The effects of N-acetyl-S-farnesylcysteine in animal models are dose-dependent. At lower doses, this compound can enhance protein prenylation and improve cellular function. At higher doses, it may exhibit toxic effects, potentially disrupting cellular processes and leading to adverse outcomes. Studies have identified threshold doses beyond which the beneficial effects of N-acetyl-S-farnesylcysteine are outweighed by its toxicity .

Metabolic Pathways

N-acetyl-S-farnesylcysteine: is involved in metabolic pathways related to protein prenylation. It interacts with enzymes such as protein farnesyltransferase and farnesyl diphosphate synthase, which are essential for the synthesis and transfer of the farnesyl group. This compound also affects metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, N-acetyl-S-farnesylcysteine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to cell membranes, where it exerts its effects. The distribution of N-acetyl-S-farnesylcysteine can also be influenced by factors such as lipid composition and membrane fluidity .

Subcellular Localization

N-acetyl-S-farnesylcysteine: is primarily localized to cell membranes due to its hydrophobic farnesyl group. This localization is essential for its function, as it allows the compound to interact with membrane-associated proteins and influence their activity. Post-translational modifications, such as the addition of targeting signals, can further direct N-acetyl-S-farnesylcysteine to specific subcellular compartments, enhancing its functional specificity .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-acetyl-S-farnesyl-L-Cysteine can be synthesized through a series of chemical reactions involving the acetylation of S-farnesyl-L-cysteine. The process typically involves the use of reagents such as acetic anhydride and a base like pyridine to facilitate the acetylation reaction .

Industrial Production Methods: In an industrial setting, the production of N-acetyl-S-farnesyl-L-Cysteine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in a controlled environment to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions: N-acetyl-S-farnesyl-L-Cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

properties

IUPAC Name

(2R)-2-acetamido-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO3S/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-25-14-19(20(23)24)21-18(5)22/h8,10,12,19H,6-7,9,11,13-14H2,1-5H3,(H,21,22)(H,23,24)/b16-10+,17-12+/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTURYZYJYQRJDO-BNAHBJSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCSCC(C(=O)O)NC(=O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CSC[C@@H](C(=O)O)NC(=O)C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701021741
Record name N-Acetyl-S-farnesylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135304-07-3
Record name N-Acetyl-S-farnesylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135304073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-S-farnesylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETYL FARNESYLCYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK6984C8O3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: AFC acts as a potent competitive inhibitor of prenylated protein methyltransferase (PPMTase). This enzyme catalyzes the carboxyl methylation of proteins containing a C-terminal S-prenylcysteine, a crucial step for the proper localization and function of these proteins. [] By inhibiting PPMTase, AFC disrupts the post-translational modification of these proteins, ultimately affecting downstream signaling pathways. [, ]

A: AFC inhibits the carboxyl methylation of Ras proteins without directly affecting their farnesylation. [] This inhibition reduces the amount of Ras protein associated with cell membranes, interfering with its signaling activity. [] Notably, AFC shows selectivity towards Ras-dependent cell growth, inhibiting the growth of human Ha-ras-transformed cells and reversing their transformed morphology. []

A: AFC inhibits agonist-receptor-mediated signal transduction in human platelets by interfering with G protein activation. [] This inhibition is specific to pathways upstream of cytosolic Ca2+ concentration and protein kinase C activation. [] AFC also suppresses basal and receptor-stimulated GTP binding to G proteins in various cell types, suggesting a broader impact on G protein-coupled receptor signaling. []

A: Studies in rat pancreatic islets and INS-1 cells show that AFC inhibits glucose-induced insulin secretion by interfering with the carboxyl methylation of specific G proteins involved in the insulin secretion pathway. [, ] Interestingly, AFC does not affect or even enhances insulin secretion induced by agonists that bypass G protein activation. [] This finding further supports the role of AFC in disrupting G protein-mediated signaling in insulin secretion.

A: AFC’s structure mimics the farnesylated carboxyl terminus of proteins that undergo methylation by PPMTase. [] This structural similarity allows AFC to compete with natural substrates for binding to the enzyme's active site, ultimately leading to PPMTase inhibition.

A: Research has explored the activity of AFC analogues with varying prenyl chain lengths. Compounds with shorter (C10) or longer (C20) isoprenyl groups show different inhibitory effects on vasoconstriction compared to AFC (C15). [] This difference highlights the importance of the farnesyl group for AFC's specific biological activity.

A: The carboxyl group of AFC is crucial for its interaction with PPMTase. Modifications to this group, such as esterification, could significantly affect AFC's binding affinity and inhibitory potency. []

A: While AFC has demonstrated interesting biological activities, its relatively weak inhibition of protein methylation in intact cells compared to cell-free systems poses a challenge for therapeutic development. [] The high concentrations needed for significant effects in vivo might lead to off-target effects and limit its therapeutic window.

A: Researchers utilize various techniques to study AFC, including high-performance liquid chromatography (HPLC) for separation and quantification, [] radiolabeling with tritium ([3H]) for tracking its incorporation into methylated proteins, [, , ] and vapor phase equilibration assays to assess carboxyl methylation levels. []

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